N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine
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Overview
Description
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound that combines the structural features of pyrazole and benzothiazole moieties. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 3-methyl-1-phenyl-1H-pyrazole.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling of Pyrazole and Benzothiazole: The final step involves coupling the pyrazole and benzothiazole rings through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of safer and more cost-effective reagents and solvents is also considered to ensure sustainability and economic viability .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, and bases like potassium carbonate.
Major Products
Scientific Research Applications
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole: Shares the pyrazole moiety but lacks the benzothiazole ring.
1,3-benzothiazol-2-amine: Contains the benzothiazole ring but lacks the pyrazole moiety.
Uniqueness
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine is unique due to the combination of both pyrazole and benzothiazole rings, which imparts distinct chemical and biological properties compared to its individual components .
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-12-11-16(21(20-12)13-7-3-2-4-8-13)19-17-18-14-9-5-6-10-15(14)22-17/h2-11H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGHVJVVPAUOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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